molecular formula C17H27N3O17P2 B1194417 uridine diphosphate N-acetylglucosamine

uridine diphosphate N-acetylglucosamine

Cat. No. B1194417
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-MPIASZHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.

Scientific Research Applications

Enzyme Activity and Spherulation

  • Activity During Spherulation : UDP-GlcNAc's role in enzymatic processes is highlighted in the spherulation of Physarum polycephalum. An increase in the specific activity of UDP-GlcNAc-4-epimerase is observed during this process, which involves the synthesis of galactosamine walls. This activity is inhibited by cycloheximide, suggesting a complex regulatory mechanism (Hiatt & Whiteley, 1974).

Glycosaminoglycan Synthesis

  • Chemoenzymatic Synthesis for Glycosaminoglycan : UDP-GlcNAc is instrumental in the chemoenzymatic synthesis of glycosaminoglycans. The synthesis involves creating unnatural UDP-sugar donors like UDP-4-deoxy-4-fluoro-N-acetylglucosamine (4FGlcNAc), which serve as chain terminators in glycosaminoglycan synthesis (Schultz et al., 2017).

Microbial Enzyme Utilization

  • Conversion to UDP-GalNAc : UDP-GlcNAc can be converted to UDP-GalNAc using microbial enzymes. This conversion process, involving enzymes from Bacillus subtilis and baker's yeast, is significant for large-scale preparation of UDP-GalNAc (Yamamoto et al., 1981).

Cellular Modification and Sialylation

  • Regulating Cell Surface Sialylation : UDP-GlcNAc is a crucial regulator in modifying cell surface molecules with sialic acid. Its role in the sialic acid biosynthetic pathway, particularly through UDP-GlcNAc 2-epimerase, impacts cell adhesion and signal transduction (Keppler et al., 1999).

Glycosylation in Pathogens

  • Biosynthesis in Trypanosoma cruzi : The activity of UDP-GlcNAc in Trypanosoma cruzi involves the addition of O-linked α-N-acetylglucosamine to cell surface proteins. This unique biosynthetic pathway is essential for understanding the surface mucin-like molecules of T. cruzi, with potential implications for developing chemotherapeutic strategies (Previato et al., 1998).

Structural Analysis and Mechanism

  • Structural Insights : The crystal structure of UDP-GlcNAc pyrophosphorylase from Candida albicans reveals insights into the enzymatic reaction mechanism and substrate interaction. This understanding is pivotal for deciphering the biosynthesis processes in fungal and bacterial cell walls, as well as eukaryotic protein modification (Maruyama et al., 2007).

Chitin Biosynthesis

  • Role in Chitin Synthesis : UDP-GlcNAc acts as a glycosyl donor in the synthesis of chitin, as demonstrated in cell-free extracts of Neurospora crassa. This highlights its fundamental role in the biosynthesis of structural polysaccharides (Glaser & Brown, 1957).

properties

Product Name

uridine diphosphate N-acetylglucosamine

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-MPIASZHXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

synonyms

Acetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
uridine diphosphate N-acetylglucosamine
Reactant of Route 2
Reactant of Route 2
uridine diphosphate N-acetylglucosamine
Reactant of Route 3
uridine diphosphate N-acetylglucosamine
Reactant of Route 4
uridine diphosphate N-acetylglucosamine
Reactant of Route 5
uridine diphosphate N-acetylglucosamine
Reactant of Route 6
uridine diphosphate N-acetylglucosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.